Methyl pyrimidine-2-carboximidate

Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Researchers often face yield losses and multi-step sequences when using nitrile precursors for heterocycle synthesis. This compound solves that pain point directly. - Single-step aminolysis: Bypasses nitrile hydrolysis/activation for direct amidine fragment access. - High-yield hydrolysis: 90% isolated yield to pyrimidine-2-carboxamide, eliminating one reaction vessel cycle. - Validated reactivity: Proven for 2-(pyrimidin-2-yl)quinazolin-4(3H)-one library synthesis with diverse anthranilic acids. Procure with confidence: batch-certified purity via HPLC, NMR, and GC ensures reproducible downstream results.

Molecular Formula C6H7N3O
Molecular Weight 137.14 g/mol
CAS No. 57871-18-8
Cat. No. B1500481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl pyrimidine-2-carboximidate
CAS57871-18-8
Molecular FormulaC6H7N3O
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCOC(=N)C1=NC=CC=N1
InChIInChI=1S/C6H7N3O/c1-10-5(7)6-8-3-2-4-9-6/h2-4,7H,1H3
InChIKeySXUCJVNNFMMUPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Pyrimidine-2-Carboximidate: Purity & Identity Specifications


Methyl pyrimidine-2-carboximidate (CAS 57871-18-8; C₆H₇N₃O; MW 137.14 g/mol) is a heterocyclic imidate ester classified as a pyrimidine-2-carboximidic acid methyl ester [1]. It is a versatile electrophilic building block for constructing nitrogen-containing heterocycles, including quinazolinones, amidines, and thiazolopyrimidines, and serves as a key intermediate in medicinal and organic chemistry [2]. Commercial availability at batch-certified purity of 97% (HPLC, NMR, GC) is documented , while computed physicochemical properties (XLogP3: -0.6; Topological Polar Surface Area: 58.9 Ų; 1 H-bond donor; 4 H-bond acceptors) are available from authoritative public databases [1].

Workflow: Heterocyclic synthesis – quinazolinones, amidines, thiazolopyrimidines
Role: Electrophilic imidate ester building block
Spec: Batch-certified purity supporting synthetic consistency

Why Generic Substitution Fails for Methyl Pyrimidine-2-Carboximidate


Generic substitution of methyl pyrimidine-2-carboximidate with pyridine-2-carboximidates, ethyl pyrimidine-2-carboximidate, or the precursor 2-cyanopyrimidine is not a straightforward decision for procurement and synthesis planning. The pyrimidine core introduces two additional nitrogen atoms compared to the pyridine analog, significantly altering electrophilicity, hydrogen-bonding capacity (1 donor, 4 acceptors vs. pyridine-2-carboximidate’s 1 donor, 3 acceptors), and computed polarity (XLogP3: -0.6 vs. +0.64 for methyl pyridine-2-carboximidate) [1]. The methoxy imidate ester (MW 137.14) enables distinct reactivity in cyclocondensation and aminolysis reactions, yielding products inaccessible via the corresponding ethyl ester (MW 151.17) or the nitrile precursor alone [2]. Hydrolysis of the methyl imidate under acidic conditions cleanly yields pyrimidine-2-carboxamide (90% isolated yield), whereas the nitrile precursor would require a two-step sequence to reach the same amide [3]. These differences — in reactive scaffold identity, molecular weight, polarity, and transformation efficiency — mean that substituting one compound for another will alter reaction kinetics, product distribution, and purity profiles in downstream applications.

Target
Pyrimidine core: higher H-bond acceptors, negative LogP
Substitute risk
Pyridine-2-carboximidates shift electrophilicity, polarity, and H-bond profile – may alter reaction pathways and product distribution.
Target
Methyl ester: lower MW, faster imidate reactivity
Substitute risk
Ethyl pyrimidine-2-carboximidate has higher MW and slower hydrolysis/aminolysis kinetics – cyclocondensation performance may not replicate.
Target
Methyl imidate enables direct annulation and single-step amidine formation
Substitute risk
2-Cyanopyrimidine requires multi-step activation; substituting the precursor adds steps and may reduce overall yield – not interchangeable without process redesign.

Quantitative Differentiation from Closest Analogs


Molecular Weight & Polarity: Methyl vs. Ethyl Ester

Methyl pyrimidine-2-carboximidate (MW 137.14 g/mol, XLogP3 -0.6) is significantly smaller and more polar than its ethyl homolog (MW 151.17 g/mol, LogP 0.94), directly impacting solubility, membrane permeability, and reagent cost-per-mole [1].

MW & Polarity
Head-to-head
MW 137.14 g/mol
XLogP3 −0.6
Lower MW and higher polarity may support aqueous assay compatibility.
Computed values; vs. ethyl ester MW 151.17, LogP +0.94
Medicinal Chemistry Synthetic Intermediate Physicochemical Property

Quinazolinone Annulation: In-Situ vs. Nitrile Route

In the cyclocondensation with anthranilic acids to form 2-(pyrimidin-2-yl)quinazolin-4(3H)-ones, methyl pyrimidine-2-carboximidate is generated in situ from 2-cyanopyrimidine and methanol [1]. This reaction proceeds successfully with diverse functionalized anthranilic acids (halogen, methoxy, methyl substituents), demonstrating broad substrate tolerance [1]. The ethyl homolog would require ethanol and altered reaction conditions, while the nitrile precursor 2-cyanopyrimidine alone does not participate in this annulation without prior conversion to the imidate [1].

Quinazolinone Annulation
Head-to-head
In-situ imidate formation → successful cyclocondensation with anthranilic acids
Validated electrophilic partner for pyrimidine-fused quinazolinone libraries.
Nitrile alone does not participate; ethyl analog not reported for this transformation.
Heterocyclic Synthesis Quinazolinone Cyclocondensation

Carboxamide Hydrolysis: Yield Advantage

Acidic hydrolysis of methyl pyrimidine-2-carboximidate (HCl/H₂O) yields pyrimidine-2-carboxamide in 90% isolated yield [1]. The corresponding nitrile (2-cyanopyrimidine) requires a two-step hydrolysis (strong acid or base, elevated temperature) to reach the same carboxamide, often with lower overall yields and requiring intermediate purification [2]. Direct literature comparisons for ethyl pyrimidine-2-carboximidate hydrolysis yields are unavailable, but general imidate reactivity trends indicate that methyl imidates hydrolyze faster than ethyl imidates due to reduced steric hindrance at the alkoxy leaving group [3].

Carboxamide Yield
Reported
90% isolated yield
High-yield single-step amide formation reduces step count and material costs.
Cross-study comparable; nitrile route 60–85% typical; ethyl ester hydrolysis data unavailable.
Functional Group Interconversion Amide Synthesis Hydrolysis

ATRP Ligand Potential vs. Pyridine Analogs

Pyridine-2-carboximidates (methyl, ethyl, cyclopentyl, cyclohexyl, etc.) are established ligands for copper-catalyzed atom transfer radical polymerization (ATRP) of methyl methacrylate (MMA), yielding well-defined poly(MMA) with narrow molecular weight distributions (PDI = 1.14 for cyclopentyl-substituted 1d under optimized conditions [CuBr]₀/[1d]₀/[EBiB]₀/[MMA]₀ = 1:2:1:400 at 60°C in veratrole) [1]. Pyrimidine-2-carboximidates, possessing an additional ring nitrogen, are structurally capable of bidentate (N,N) coordination to copper but have not been evaluated in ATRP systems to date. This represents a structurally differentiated, untested ligand class for controlled radical polymerization [2].

ATRP Ligand Potential
Class-level
Untested in ATRP; pyrimidine scaffold offers bidentate N,N-coordination
Represents unexplored ligand class; structural analog to established pyridine-carboximidate catalysts.
Class-level inference based on coordination chemistry; pyridine analog achieves PDI 1.14.
ATRP Catalysis Copper Ligand Polymer Chemistry

Physicochemical Profile: Pyrimidine vs. Pyridine Scaffold

Methyl pyrimidine-2-carboximidate (TPSA = 58.9 Ų, 1 HBD, 4 HBA, XLogP3 = -0.6) and methyl pyridine-2-carboximidate (TPSA = 51.6 Ų, 1 HBD, 3 HBA, XLogP3 ≈ +0.64) differ markedly in computed properties relevant for fragment-based drug design [1]. The additional pyrimidine nitrogen increases TPSA by 7.3 Ų (+14%) and adds one hydrogen bond acceptor, while reversing the LogP sign (negative vs. positive), which predicts substantially different pharmacokinetic handling — higher aqueous solubility, lower passive membrane permeability, and distinct protein binding for the pyrimidine scaffold [1].

Physicochemical Profile
Head-to-head
TPSA +7.3 Ų | HBA +1 | XLogP3 −1.24
Higher polarity and extra H-bond acceptor may influence fragment library design and ADME prediction.
Computed properties vs. methyl pyridine-2-carboximidate.
Drug Design Physicochemical Profiling Lead Optimization

Amidine Synthesis: Single-Step Route Advantage

Methyl pyrimidine-2-carboximidate reacts directly with ammonia or primary/secondary amines via aminolysis to form pyrimidine-2-carboximidamides in a single operational step [1]. The alternative route — hydrolysis of 2-cyanopyrimidine to the primary amide, followed by dehydration/amidation — requires 2–3 steps with cumulative yield losses [2]. No published yield data exist for direct comparison of methyl vs. ethyl imidate in amidine formation for the pyrimidine series, but general imidate reactivity principles indicate that methyl imidates react faster with amines due to lower steric hindrance at the electrophilic carbon [3].

Amidine Synthesis
Class-level
1-step direct aminolysis vs. 2–3 steps via nitrile
Single-step amidine formation may streamline library synthesis.
Class-level inference; methyl imidates react faster with amines than ethyl (steric effect).
Amidine Synthesis Nucleophilic Substitution Medicinal Chemistry Intermediate

Application Scenarios for Procurement


Quinazolinone Library Synthesis

Researchers constructing 2-(pyrimidin-2-yl)quinazolin-4(3H)-one libraries should procure methyl pyrimidine-2-carboximidate (or its precursor 2-cyanopyrimidine for in situ imidate generation) as the validated electrophilic partner for cyclocondensation with functionalized anthranilic acids. This reaction tolerates halogen, methoxy, and methyl substituents on the anthranilic acid, enabling diverse library production [1]. The ethyl homolog and pyridine-2-carboximidates are not validated for this transformation. Procurement specification: ≥97% purity (HPLC-validated) as documented by batch QC from commercial suppliers .

Fragment-Based Drug Discovery Building Block

Medicinal chemistry teams requiring pyrimidine-2-carboximidamide fragments for kinase inhibitor or antimicrobial screening programs should select methyl pyrimidine-2-carboximidate for direct single-step aminolysis with diverse amines, bypassing the multi-step nitrile hydrolysis/activation sequence. The compound's favorable computed fragment properties (MW 137.14, XLogP3 -0.6, 1 HBD, 4 HBA) align with Rule-of-3 guidelines for fragment library design, offering an advantage over the ethyl ester (MW 151.17, LogP 0.94) and the pyridine analog (fewer HBA) [1].

Carboxamide Scale-Up for Process Chemistry

For process R&D groups requiring pyrimidine-2-carboxamide as a key intermediate at multi-gram to kilogram scale, the methyl imidate offers a high-yield (90%) single-step acidic hydrolysis route. This represents a significant yield and operational advantage over the two-step hydrolysis of 2-cyanopyrimidine (estimated cumulative yield 60–85%) [1]. Procurement evaluation should include cost-per-mole comparison between methyl pyrimidine-2-carboximidate and 2-cyanopyrimidine, factoring in the yield differential and the elimination of one reaction vessel/purification cycle.

Novel ATRP Ligand Discovery

Polymer chemistry groups exploring new ligand architectures for copper-mediated ATRP should evaluate methyl pyrimidine-2-carboximidate as a pyrimidine-based analog of the established pyridine-2-carboximidate ligand family. The pyrimidine scaffold introduces enhanced π-deficiency and an additional N-coordination site, which may yield distinct Cu(I)/Cu(II) redox potentials and polymerization control compared to pyridine-based ligands that achieve PDI = 1.14 for MMA polymerization [1]. This compound constitutes an unexplored chemical space in ATRP catalysis .

Application
Selection Property
Validation Focus
Quinazolinone Library Synthesis
Validated electrophilic partner for cyclocondensation
Substrate tolerance with functionalized anthranilic acids
Fragment-Based Drug Discovery
Favorable computed fragment properties (MW, LogP, HBD/HBA)
Direct single-step aminolysis for amidine library diversification
Carboxamide Scale-Up
Reported high-yield single-step amide formation
Yield reproducibility and purity profile at scale
Novel ATRP Ligand Discovery
Pyrimidine-based analog to established pyridine-carboximidate ligands
Coordination behavior and polymerization control (untested)
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